3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Description
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C21H16N4O5S2 and its molecular weight is 468.5. The purity is usually 95%.
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Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure combines functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H16N4O5S with a molecular weight of approximately 468.5 g/mol. The structural features include:
- Benzamide core : Provides a scaffold for biological activity.
- Benzothiazole moiety : Known for its interactions with various biological targets.
- Pyrrolidinyl group : Enhances binding affinity and specificity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- VEGFR-2 Inhibition : Preliminary studies indicate that structurally similar compounds act as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth.
- Enzyme Modulation : The benzothiazole component can modulate enzyme activity, potentially influencing pathways involved in cancer progression and metabolic disorders .
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various assays:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations required to reduce cell viability by 50% . For instance, related compounds showed IC50 values around 10 µM in glioblastoma models .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3-(2,5-dioxopyrrolidin-1-yl)... | Glioblastoma | ~10 | Induces apoptosis |
Similar Compound A | Breast Cancer | 8.14 | DNA damage |
Similar Compound B | Lung Cancer | 10.48 | Cell cycle arrest |
Antidiabetic Activity
In vivo studies using Drosophila models have shown that related compounds can lower glucose levels significantly, suggesting potential applications in diabetes management . The mechanism appears to involve inhibition of α-glucosidase activity.
Case Studies
- Study on Anticancer Activity : A study assessed the effects of the compound on glioblastoma cells and reported extensive DNA fragmentation indicative of apoptosis. The results confirmed its potential as an anticancer agent through mechanisms involving DNA damage response pathways .
- Drosophila Model for Diabetes : Compounds structurally similar to the target compound were tested on genetically modified diabetic flies, resulting in a notable decrease in glucose levels compared to controls .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-2-10-24-16-7-6-15(32(22,29)30)12-17(16)31-21(24)23-20(28)13-4-3-5-14(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2,(H2,22,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHCGOFBOLRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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